5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide

Description

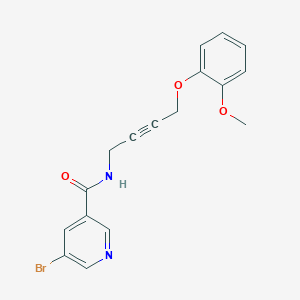

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is a brominated nicotinamide derivative featuring a unique alkyne-linked 2-methoxyphenoxy substituent. Its structure combines a nicotinamide core with a bromine atom at the 5-position and a but-2-yn-1-yl spacer connected to a 2-methoxyphenoxy group.

Properties

IUPAC Name |

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-22-15-6-2-3-7-16(15)23-9-5-4-8-20-17(21)13-10-14(18)12-19-11-13/h2-3,6-7,10-12H,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUTESUSRQUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Alkyne Formation: The formation of the but-2-yn-1-yl group through a coupling reaction.

Methoxyphenoxy Group Introduction: The attachment of the methoxyphenoxy group to the alkyne intermediate.

Nicotinamide Coupling: The final step involves coupling the intermediate with nicotinamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Nicotinamide Derivatives

5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1)

- Structural Differences: Replaces the but-2-yn-1-yl-methoxyphenoxy group with methoxy and methyl substituents on the amide nitrogen.

- Increased lipophilicity due to methyl and methoxy groups, which may affect metabolic stability.

- Safety : Classified under GHS guidelines, requiring precautions for inhalation and dermal exposure .

5-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide

- Structural Differences: Features a chlorodifluoromethoxy phenyl group and a pyrrolidine ring instead of the alkyne-linked methoxyphenoxy moiety.

- The pyrrolidine ring introduces hydrogen-bonding capability, improving aqueous solubility relative to the target compound .

Benzamide Analogs

5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS not specified)

- Structural Differences : Substitutes the nicotinamide core with a benzamide and replaces the alkyne linker with a fluorine atom.

- Implications: Fluorine’s electronegativity may increase metabolic stability compared to bromine.

Methoxyphenoxy-Containing Compounds

Compounds such as 23,3’-(2-(2-methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)-propan-2-ol) () share the 2-methoxyphenoxy motif but incorporate carbazole and ethylazanediyl groups. These structures are typically associated with CNS activity (e.g., adrenergic or serotonin receptor modulation). The target compound’s alkyne linker may confer rigidity, enhancing receptor binding specificity compared to flexible ethylazanediyl analogs .

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

- Target Compound : The alkyne linker’s rigidity may improve binding affinity but reduce solubility compared to pyrrolidine-containing analogs. Further studies on pharmacokinetics and toxicity are needed.

- Contradictions/Limitations : Evidence gaps exist regarding the target compound’s biological activity and crystallographic data. Structural inferences rely heavily on analogs .

Biological Activity

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18BrN3O3

- SMILES Notation : CCOC1=CC=CC=C1C(C#C)N(C(=O)N=C(C)C(=O)N)C(=O)C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to reduced cell viability and proliferation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This effect suggests its potential use in treating inflammatory diseases.

Antimicrobial Properties

Preliminary tests reveal that this compound possesses antimicrobial properties against various bacterial strains. The compound's efficacy was assessed using standard disk diffusion methods, showing inhibition zones comparable to conventional antibiotics.

Case Study 1: Melanoma Treatment

A study conducted on murine models of melanoma demonstrated that topical application of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in metastatic spread and improved survival rates among treated mice, highlighting its potential as a topical therapeutic agent for skin cancers .

Case Study 2: Inflammatory Response Modulation

In another study, the compound was administered to mice with induced inflammation. Results indicated a marked reduction in paw swelling and histological signs of inflammation, supporting its role as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.